molecular formula C20H19N3O3S2 B2756809 N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941937-67-3

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2756809
CAS No.: 941937-67-3
M. Wt: 413.51
InChI Key: NUXUJGISWSBANZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound featuring a distinct molecular scaffold that integrates a thiazole core, acetamide linkage, and substituted phenyl rings. This structure classifies it among aminothiazole derivatives, a family of heterocyclic compounds recognized for their significant potential in medicinal chemistry and oncological research . The thiazole ring is a versatile moiety known to contribute to the biological activity of molecules by enabling diverse interactions with enzymatic targets . Specifically, 2-aminothiazole-based compounds have emerged as a promising chemical scaffold in drug discovery, demonstrating potent inhibitory activity against a wide spectrum of human cancer cell lines, including breast, leukemia, lung, and colon cancers . The structural architecture of this compound, particularly the acetamide thioether bridge connecting the thiazole ring to the 3-methoxyphenyl group, suggests its potential as a key intermediate or lead structure for researchers developing novel small-molecule inhibitors. Its mechanism of action is likely tied to its ability to interact with critical biological targets, a characteristic shared by many thiazole-containing molecules which have been shown to act as inhibitors for kinases, tubulin polymerization, and other enzymes pivotal in cancer cell proliferation . This product is provided for research purposes to further investigate these potential applications. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans. Researchers are encouraged to utilize this compound in foundational studies aimed at understanding its specific mechanism of action, optimizing its structure-activity relationship (SAR), and evaluating its efficacy in various biological assays.

Properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-26-17-9-5-8-15(10-17)22-19(25)13-28-20-23-16(12-27-20)11-18(24)21-14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXUJGISWSBANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide, identified by its CAS number 941937-67-3, is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its cytotoxicity and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H19_{19}N3_3O3_3S2_2, with a molecular weight of 413.5 g/mol. The compound features a thiazole ring, which is known for its pharmacological significance, particularly in anticancer activities.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N3_3O3_3S2_2
Molecular Weight413.5 g/mol
CAS Number941937-67-3

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with phenylaminoacetates. The process often employs standard organic synthesis techniques such as refluxing and crystallization to obtain pure compounds suitable for biological testing.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, the compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay to determine its IC50_{50}, which indicates the concentration required to inhibit cell growth by 50%.

Findings:

  • HeLa Cell Line: The compound exhibited significant cytotoxicity with an IC50_{50} value of approximately 29 μM.
  • MCF-7 Cell Line: It showed moderate activity with an IC50_{50} value higher than that against HeLa cells, suggesting a selective potency towards cervical cancer cells.

The mechanism by which this compound exerts its effects may involve:

  • Induction of Apoptosis: Evidence suggests that thiazole-containing compounds can trigger apoptotic pathways in cancer cells.
  • Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

Case Studies

A notable case study involved a series of thiazole derivatives, including this compound, which were synthesized and screened for their cytotoxic properties. The results indicated that modifications in the thiazole structure significantly influenced the biological activity, highlighting structure–activity relationships (SAR).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The thiazole moiety is involved in inhibiting key enzymes and pathways associated with cancer cell proliferation. Studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines, including lung adenocarcinoma and glioblastoma cells .
  • Case Study : A study reported the synthesis of thiazole derivatives that demonstrated significant cytotoxicity against human cancer cell lines. Specifically, compounds with similar structural features to N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide showed IC50 values in the micromolar range, indicating effective growth inhibition .

Inhibition of Enzymatic Activity

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Alpha-Glucosidase Inhibition : Recent studies have explored the compound's ability to inhibit alpha-glucosidase, an enzyme implicated in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down glucose absorption .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial effects:

  • Mechanism : The presence of sulfur and nitrogen in the thiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Data Table: Summary of Biological Activities

Activity TypeTargetReferenceObserved Effect
AnticancerVarious cancer cells Significant cytotoxicity (IC50 < 30 µM)
Enzyme InhibitionAlpha-glucosidase Inhibition observed
AntimicrobialBacterial strains Effective against multiple strains

Comparison with Similar Compounds

Core Heterocycles and Substitutions

The target compound’s thiazole core is shared with several analogs, but substituent variations significantly alter properties:

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Spectral Data (Key Peaks) Reference
Target Compound Thiazole 4-(2-oxo-2-(phenylamino)ethyl), 2-(thioacetamide)-N-(3-methoxyphenyl) - - - -
4k () 1,2,3-Triazole 1-(2-oxo-2-(phenylamino)ethyl), benzo[d]isothiazol-2(3H)-ylmethyl acetamide 74 176–178 1H-NMR (DMSO): δ 8.61 (thiazole CH), 11.86 (NH)
Compound 9 () Thiazolidinone 5-(4-chlorobenzylidene), N-(4-methoxyphenyl) 90 186–187 MS: m/z consistent with structure
Compound 5 () Coumarin-thiazole 4-(2-oxo-2H-chromen-3-yl), N-phenylacetamide 89 206–211 IR: 1715 cm⁻¹ (C=O), MS: m/z 378.25 (M+H)+
Compound 5a–m () Benzothiazole 6-alkoxy, 2-((1H-1,2,4-triazol-3-yl)thio) 65–89 195–240 1H-NMR: δ 3.55–8.02 (aromatic CH)

Key Observations :

  • Heterocycle Impact: Thiazole and thiazolidinone cores (e.g., ) generally exhibit higher yields (65–90%) compared to triazole-based analogs (74% in ), possibly due to steric or electronic effects during synthesis .
  • Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance solubility compared to 4-substituted phenyl groups (e.g., 4-methoxyphenyl in or 4-fluorophenyl in ), though direct data are lacking.

Acetamide Modifications

The acetamide moiety’s substitution pattern influences reactivity and physical properties:

Compound Name / ID Acetamide Substituent Thioether/Sulfur Linkage Bioactivity (if reported) Reference
Target Compound N-(3-methoxyphenyl), thiazol-2-ylthio Yes Not reported -
Compound 4k () Benzo[d]isothiazol-2(3H)-ylmethyl No Dengue/West Nile protease inhibition
Compound 12 () N-(4-fluorophenyl), 5-nitro-2-furyl Yes Not reported
Compound 5a–m () 1H-1,2,4-triazol-3-ylthio Yes Anticonvulsant activity

Key Observations :

  • Thioether Linkage : Compounds with thioether bonds (e.g., target compound, ) often show moderate to high melting points (147–240°C), suggesting stable crystalline structures .
  • Bioactivity : Triazole-thioacetamide derivatives () exhibit anticonvulsant activity, while benzoisothiazole analogs () target viral proteases, highlighting the role of heterocycle choice in biological targeting .

Phenylamino Ketone Group

The 2-oxo-2-(phenylamino)ethyl group is a critical pharmacophore in the target compound:

Compound Name / ID Phenylamino Ketone Substitution Associated Heterocycle Yield (%) Reference
Target Compound At thiazole C4 Thiazole - -
4k () At triazole C1 1,2,3-Triazole 74
Compound 11 () 2-(4-methylphenyl)-2-oxoethylidene Thiazolidinone 65

Key Observations :

  • Positional Effects: Attaching the phenylamino ketone to thiazole (target) vs. triazole (4k) may alter electronic density, affecting reactivity. The lower yield of 4k (74%) compared to thiazolidinone derivatives (65–90%) suggests triazole incorporation is less efficient .

Q & A

Advanced Research Question

  • Structural Modifications:
    • Adding hydrophilic groups (e.g., sulfonamide) improves aqueous solubility .
    • Fluorine substitution (e.g., trifluoromethyl) enhances metabolic stability .
  • Formulation Studies: Nanoencapsulation in liposomes increases bioavailability in in vivo models .

Experimental Validation:

  • LogP Reduction: Sulfamoyl derivatives show LogP values of 2.1 vs. 3.5 for methoxy analogues, correlating with better absorption .

How can researchers validate target engagement in mechanistic studies?

Advanced Research Question

  • Kinase Assays: Use recombinant CK1 enzymes to measure inhibition (Ki values) via radioactive ATP competition assays .
  • Molecular Docking: Simulations (AutoDock Vina) predict binding poses with thiazole-thioacetamide interactions in ATP-binding pockets .

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